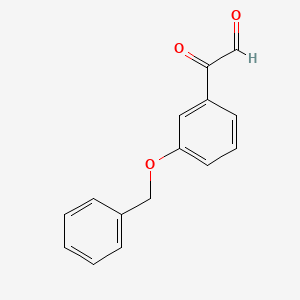
2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a glyoxal moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde typically involves the reaction of 3-benzyloxybenzaldehyde with an oxidizing agent. One common method is the oxidation of 3-benzyloxybenzaldehyde using reagents such as nitric acid or potassium permanganate under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the selective formation of the glyoxal group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the glyoxal group to alcohols or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, nitric acid, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde involves its interaction with various molecular targets. The glyoxal group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable adducts. This can affect the function of enzymes and other proteins, thereby influencing various biochemical pathways. The benzyloxy group can also participate in hydrophobic interactions, further modulating the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Benzyloxybenzaldehyde: Similar in structure but lacks the glyoxal group.
Benzyl glyoxal: Contains a glyoxal group but lacks the benzyloxy substitution on the phenyl ring.
Phenyl glyoxal: Similar to 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde but without the benzyloxy group.
Uniqueness
This compound is unique due to the presence of both the benzyloxy and glyoxal groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C15H12O3 |
|---|---|
Molekulargewicht |
240.25 g/mol |
IUPAC-Name |
2-oxo-2-(3-phenylmethoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C15H12O3/c16-10-15(17)13-7-4-8-14(9-13)18-11-12-5-2-1-3-6-12/h1-10H,11H2 |
InChI-Schlüssel |
LJAKFMSOCUUCEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

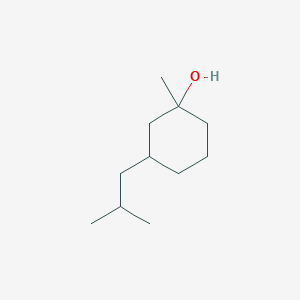
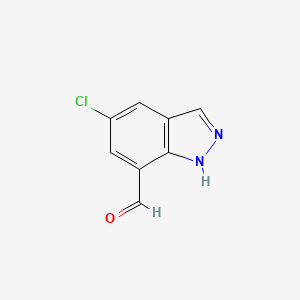
![3-[4-(Trifluoromethyl)phenoxy]azetidine-1-carboxamide](/img/structure/B8754658.png)
![N-[4-(2-pyrrolidin-1-ylethylsulfamoyl)phenyl]acetamide](/img/structure/B8754667.png)
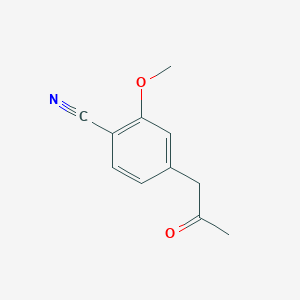
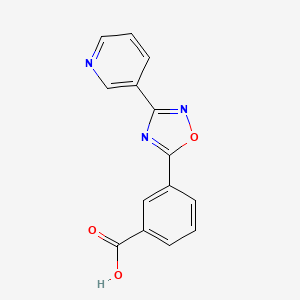
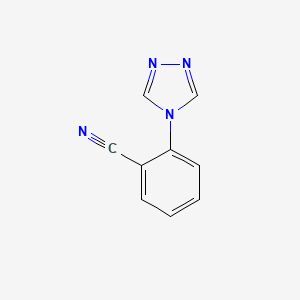
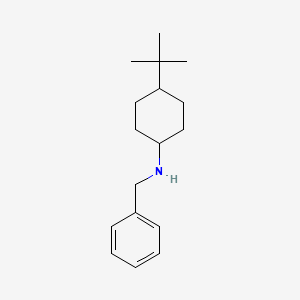
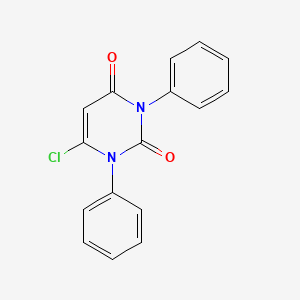
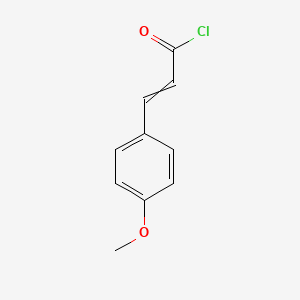

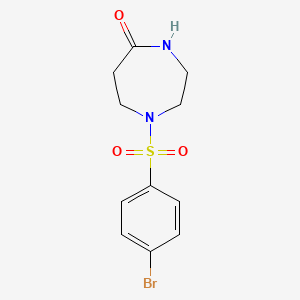

![Spiro[furo[2,3-g]-1,4-benzodioxin-8(7H),3'-[3H]indol]-2'(1'H)-one, 2,3-dihydro](/img/structure/B8754738.png)
